

Spectroscopic Analysis of Phenyl(2-pyridinyl)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

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This technical guide provides a comprehensive overview of the key spectroscopic data for Phenyl(2-pyridinyl)acetonitrile (CAS No: 5005-36-7), a molecule of interest in medicinal chemistry and a known metabolite of the antigastrin agent SC 15396. This document presents available infrared (IR) spectroscopic data and predictive analyses for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a foundational dataset for its characterization.

Molecular and Physical Properties

Phenyl(2-pyridinyl)acetonitrile is a solid at room temperature with the following properties:

Property	Value
Molecular Formula	C ₁₃ H ₁₀ N ₂
Molecular Weight	194.24 g/mol
Melting Point	83-90 °C
Boiling Point	150 °C (at 2 mmHg)
Appearance	White to off-white crystalline solid

Spectroscopic Data Summary

The following sections detail the experimental infrared (IR) data and predicted data for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

While specific experimental mass spectra are not readily available in public databases, the fragmentation pattern can be predicted based on the structure. The molecular ion peak (M^+) is expected at an m/z corresponding to its molecular weight.

m/z (Predicted)	Relative Intensity	Assignment
194.08	High	$[M]^{+\bullet}$ (Molecular Ion)
193.07	Moderate	$[M-H]^+$
167.07	Moderate	$[M-HCN]^{+\bullet}$
117.06	High	$[C_8H_7N]^{+\bullet}$ (Loss of pyridine) or $[C_6H_5-CH-CN]^+$
91.05	Moderate	$[C_7H_7]^+$ (Tropylium ion)
78.05	Moderate	$[C_6H_6N]^+$ (Pyridinium cation)

The fragmentation of Phenyl(2-pyridinyl)acetonitrile under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation would be the loss of a hydrogen radical to form the stable $[M-H]^+$ ion. Cleavage of the bond between the methine carbon and the pyridine ring could lead to the formation of a benzyl cyanide radical cation (m/z 117) or a pyridyl radical. The presence of a benzyl group suggests the potential formation of a tropylium ion at m/z 91, a common and stable fragment in the mass spectra of compounds containing a benzyl moiety.^{[1][2]} The pyridine ring itself can be a stable fragment.

Infrared (IR) Spectroscopy

The infrared spectrum provides key information about the functional groups present in the molecule. The data below is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook for α -phenylpyridine-2-acetonitrile.

Frequency (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2240	Medium-Sharp	C≡N (Nitrile) Stretch
~1588	Strong	C=C/C=N Ring Stretch (Pyridine)
~1490	Strong	C=C Ring Stretch (Phenyl)
~1470	Strong	C=C/C=N Ring Stretch (Pyridine)
~1435	Strong	C=C/C=N Ring Stretch (Pyridine)
~750	Strong	C-H Out-of-plane Bend (Ortho-disubstituted pyridine)
~695	Strong	C-H Out-of-plane Bend (Monosubstituted phenyl)

The spectrum clearly indicates the presence of both the phenyl and 2-substituted pyridine rings through the aromatic C-H stretching and the characteristic ring stretching vibrations. The sharp absorption around 2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Experimental NMR data for Phenyl(2-pyridinyl)acetonitrile is not publicly available. However, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures, such as 2-substituted pyridines and substituted phenyl compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

¹H NMR (Proton NMR): The molecule has 10 protons in total, distributed across the phenyl and pyridine rings and the single methine proton.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration
H-6' (Pyridine)	8.6 - 8.7	Doublet (d)	1H
H-4' (Pyridine)	7.7 - 7.8	Triplet of doublets (td)	1H
H-3' (Pyridine)	7.5 - 7.6	Doublet (d)	1H
Phenyl Protons	7.3 - 7.5	Multiplet (m)	5H
H-5' (Pyridine)	7.2 - 7.3	Triplet (t)	1H
Methine CH	5.5 - 5.6	Singlet (s)	1H

The proton on the carbon adjacent to the pyridine nitrogen (H-6') is expected to be the most deshielded due to the inductive effect of the nitrogen atom. The five protons of the phenyl group are likely to appear as a complex multiplet. The single methine proton, situated between two electron-withdrawing groups (phenyl and nitrile) and a pyridine ring, is expected to appear as a singlet in the downfield region.

¹³C NMR (Carbon NMR): The molecule contains 13 carbon atoms, with 11 being aromatic (5 from the phenyl ring and 5 from the pyridine ring, as C-2' is substituted), one nitrile carbon, and one methine carbon.

Carbon Assignment	Predicted δ (ppm)
C-2' (Pyridine, substituted)	155 - 158
C-6' (Pyridine)	149 - 151
C-4' (Pyridine)	136 - 138
C-ipso (Phenyl, substituted)	134 - 136
C-para/ortho (Phenyl)	128 - 130
C-meta (Phenyl)	127 - 129
C-5' (Pyridine)	124 - 126
C-3' (Pyridine)	121 - 123
C≡N (Nitrile)	118 - 120
Methine CH	40 - 45

Similar to the proton NMR, the pyridine carbons (C-2' and C-6') adjacent to the nitrogen are expected to be the most deshielded.^[4] The nitrile carbon typically appears around 118-120 ppm. The aliphatic methine carbon will be the most upfield signal.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like Phenyl(2-pyridinyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
- **Instrument Setup:** The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz). The instrument is tuned to the specific nucleus being observed (^1H or ^{13}C).
- **Data Acquisition:**

- ^1H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16 for good signal-to-noise).
- ^{13}C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm). Integration of the peaks is performed for the ^1H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Place a small amount (~10-20 mg) of the solid sample in a small vial.
 - Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.
 - Using a pipette, place a drop of the resulting solution onto the surface of a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate into the sample holder of an FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample chamber.
 - Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.

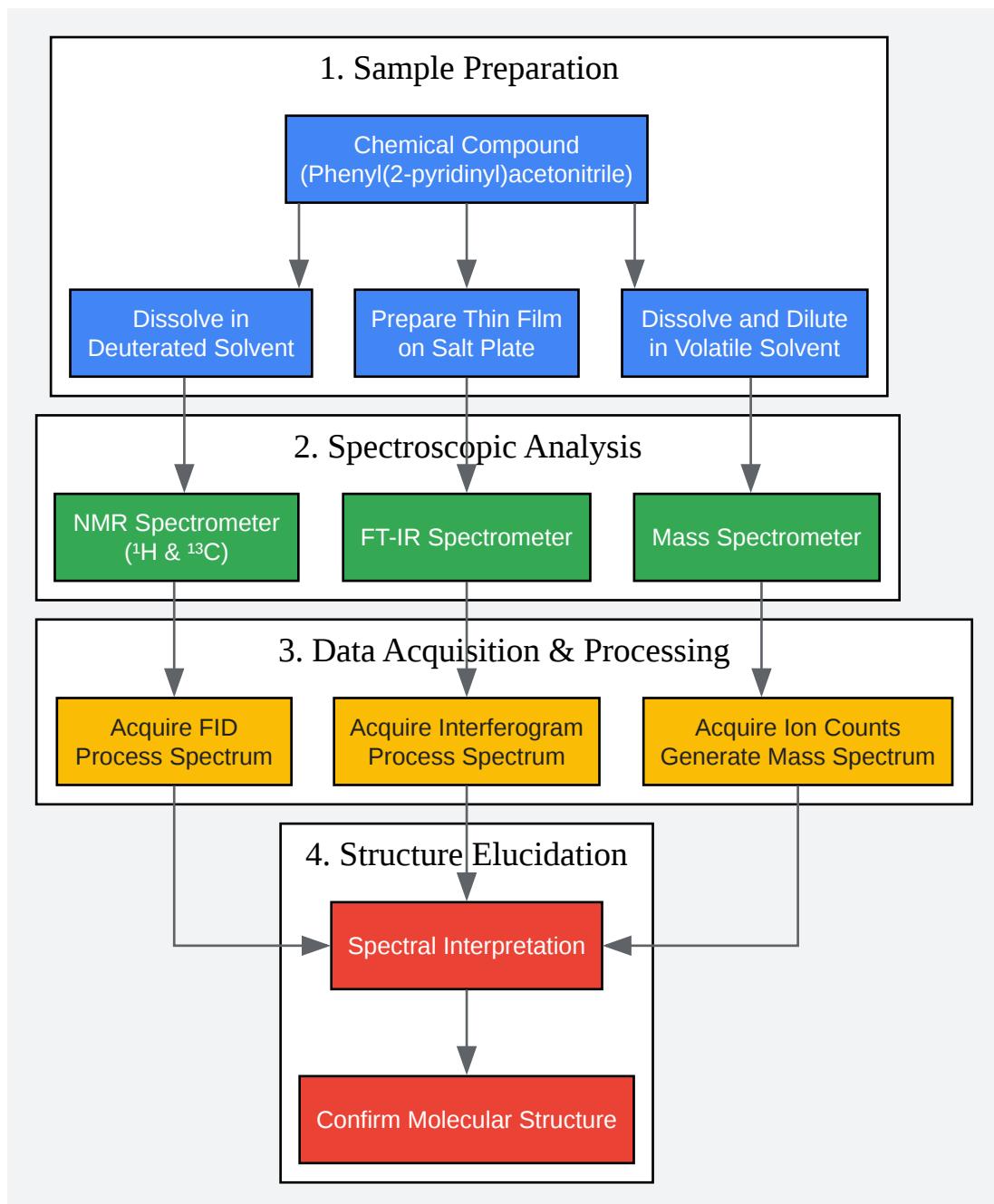
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce a final spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of 1-10 $\mu\text{g/mL}$.
- Sample Introduction: The dilute solution is introduced into the mass spectrometer, typically via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: The sample molecules are converted into gas-phase ions. Electron Ionization (EI) is a common technique where a high-energy electron beam bombards the sample, causing ionization and fragmentation.
- Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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